Cas no 85862-70-0 (3-(1H-1,2,3-triazol-1-yl)benzonitrile)

3-(1H-1,2,3-Triazol-1-yl)benzonitrile is a versatile heterocyclic compound featuring a benzonitrile core substituted with a 1,2,3-triazole moiety. This structure combines the electron-withdrawing properties of the nitrile group with the aromatic and coordination capabilities of the triazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound exhibits excellent stability and reactivity, enabling its use in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). Its rigid aromatic framework and polar functional groups enhance binding affinity in drug design, particularly for targeting enzymes or receptors. The nitrile group further allows derivatization into carboxylic acids, amides, or other functionalized derivatives, expanding its utility in pharmaceutical and materials science applications.
3-(1H-1,2,3-triazol-1-yl)benzonitrile structure
85862-70-0 structure
Product name:3-(1H-1,2,3-triazol-1-yl)benzonitrile
CAS No:85862-70-0
MF:C9H6N4
MW:170.170740604401
CID:5225049
PubChem ID:13106116

3-(1H-1,2,3-triazol-1-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-1,2,3-triazol-1-yl)benzonitrile
    • Inchi: 1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13/h1-6H
    • InChI Key: KQPSESCHWZAREC-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=CC(N2C=CN=N2)=C1

3-(1H-1,2,3-triazol-1-yl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-119927-5.0g
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
5g
$2360.0 2023-05-24
Enamine
EN300-119927-0.5g
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
0.5g
$636.0 2023-05-24
Enamine
EN300-119927-0.1g
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
0.1g
$282.0 2023-05-24
Enamine
EN300-119927-0.25g
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
0.25g
$403.0 2023-05-24
Enamine
EN300-119927-1.0g
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
1g
$813.0 2023-05-24
Enamine
EN300-119927-5000mg
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95.0%
5000mg
$2360.0 2023-10-03
1PlusChem
1P0281S9-250mg
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
250mg
$560.00 2024-04-21
1PlusChem
1P0281S9-500mg
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
500mg
$848.00 2024-04-21
1PlusChem
1P0281S9-100mg
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
100mg
$399.00 2024-04-21
Enamine
EN300-119927-0.05g
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0 95%
0.05g
$188.0 2023-05-24

Additional information on 3-(1H-1,2,3-triazol-1-yl)benzonitrile

Comprehensive Overview of 3-(1H-1,2,3-triazol-1-yl)benzonitrile (CAS No. 85862-70-0): Properties, Applications, and Industry Trends

3-(1H-1,2,3-triazol-1-yl)benzonitrile (CAS No. 85862-70-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a benzonitrile core linked to a 1,2,3-triazole moiety, a combination that enhances its reactivity and versatility in synthetic chemistry. Researchers are increasingly exploring its potential as a key intermediate in drug discovery, particularly for targeting enzyme inhibition and modulating biological pathways.

In recent years, the demand for triazole-based compounds like 3-(1H-1,2,3-triazol-1-yl)benzonitrile has surged, driven by their applications in click chemistry and bioconjugation. These methods are pivotal in developing next-generation therapeutics, including antibody-drug conjugates (ADCs) and small-molecule inhibitors. The compound's nitrile group further expands its utility, enabling facile derivatization into amides, carboxylic acids, or heterocycles, which are critical for optimizing drug-like properties.

From an industrial perspective, 85862-70-0 aligns with the growing focus on sustainable synthesis. Manufacturers are adopting green chemistry principles to reduce waste and improve yields during its production. This trend resonates with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). As a result, patents and publications referencing this compound often highlight catalyst-free reactions or solvent-free conditions, addressing environmental concerns while maintaining cost efficiency.

The compound's role in material science is another emerging hotspot. Its aromatic-triazole hybrid structure contributes to the development of organic electronic materials, such as OLEDs and conductive polymers. Researchers are investigating its photophysical properties to design light-emitting diodes (LEDs) with enhanced efficiency, a topic frequently searched in academic databases like SciFinder and Reaxys.

Quality control and analytical characterization of 3-(1H-1,2,3-triazol-1-yl)benzonitrile rely on advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with pharmaceutical-grade standards, a critical factor for buyers sourcing the compound for GMP applications. Suppliers often emphasize batch-to-batch consistency and low impurity profiles in product specifications, reflecting industry demands for reliability.

Looking ahead, the integration of AI-driven drug discovery platforms is expected to accelerate the exploration of 85862-70-0's derivatives. Machine learning models can predict optimal substitution patterns on the triazole ring or benzonitrile scaffold, reducing experimental trial-and-error. This synergy between computational tools and synthetic chemistry positions the compound as a high-value building block for future innovations.

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